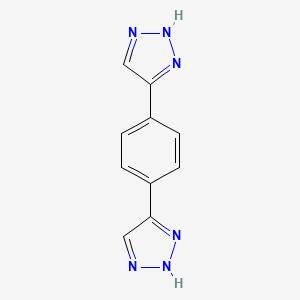

1,4-Di(1H-1,2,3-triazol-5-yl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N6 |

|---|---|

Molecular Weight |

212.21 g/mol |

IUPAC Name |

4-[4-(2H-triazol-4-yl)phenyl]-2H-triazole |

InChI |

InChI=1S/C10H8N6/c1-2-8(10-6-12-16-14-10)4-3-7(1)9-5-11-15-13-9/h1-6H,(H,11,13,15)(H,12,14,16) |

InChI Key |

DPRUGZYRIBOPAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=C2)C3=NNN=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Di 1h 1,2,3 Triazol 5 Yl Benzene and Its Derivatives

Regioselective Synthesis Strategies

The precise placement of the benzene (B151609) ring and the substituents on the triazole moieties is achieved through carefully designed regioselective reactions. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as the most prominent and versatile method.

The CuAAC reaction, a cornerstone of "click chemistry," is the most efficient and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgacs.org This reaction involves the 1,3-dipolar cycloaddition of an azide (B81097) to a terminal alkyne, which, in the presence of a copper(I) catalyst, proceeds with a high degree of regioselectivity to exclusively form the 1,4-isomer. beilstein-journals.orgd-nb.info This is a significant advantage over the traditional Huisgen thermal cycloaddition, which typically yields a mixture of 1,4 and 1,5-regioisomers at elevated temperatures. beilstein-journals.orgorganic-chemistry.org

The synthesis of bis-triazole systems like 1,4-di(1H-1,2,3-triazol-5-yl)benzene can be achieved by reacting a difunctional starting material, such as 1,4-diethynylbenzene (B1207667), with two equivalents of an organic azide, or conversely, 1,4-diazidobenzene (B1593745) with two equivalents of a terminal alkyne. The CuAAC reaction is renowned for its robustness, tolerating a wide array of functional groups and being effective in various solvents, including water, over a broad pH range (4-12). organic-chemistry.orgacs.org

The catalytic system typically involves a copper(I) source, which can be a Cu(I) salt like CuI or generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent, most commonly sodium ascorbate. beilstein-journals.orgacs.org One-pot, three-component procedures have also been developed, for instance, reacting ortho- or meta-bis(chloromethyl)benzene with sodium azide and various terminal alkynes in water to produce the corresponding 1,4-disubstituted bistriazoles in excellent yields. beilstein-journals.org

Table 1: Examples of CuAAC Conditions for Bis-Triazole Synthesis

| Starting Materials | Catalyst System | Solvent/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 1,4-Bis(chloromethyl)benzene, Sodium Azide, Terminal Alkynes | CuX (X = Br, I, etc.) | Water, rt | 1,4-Disubstituted bistriazoles | Excellent | beilstein-journals.org |

| 1-Trimethylsilyl-1,3-butadiyne, Substituted Azides | Cu(OAc)₂·H₂O, then CuI/PMDTA | THF, rt | Unsymmetrically substituted 4,4'-bi-1,2,3-triazoles | 52-86% | beilstein-journals.orgd-nb.info |

| Dialkyne, Different Azides | Cu(II)-TBTA, Sodium Ascorbate | CH₂Cl₂/H₂O | Phenanthroline-2,9-bistriazoles | Good | beilstein-journals.org |

| Organic Azides, 1-Iodoalkynes | CuI, Amine Ligand | Various | 5-Iodo-1,4,5-trisubstituted-1,2,3-triazoles | High | nih.gov |

While CuAAC is dominant for preparing 1,4-disubstituted 1,2,3-triazoles, alternative pathways exist for synthesizing bis-triazole benzene systems, sometimes leading to different isomers.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, the ruthenium-catalyzed version of the reaction selectively produces 1,5-disubstituted 1,2,3-triazoles. beilstein-journals.org This provides a route to alternative regioisomers of bis-triazole benzenes.

Metal-Free Cycloadditions: Driven by environmental considerations, metal-free methods are an area of active research. One such strategy involves the regioselective reaction of aryl azides with enaminones to produce 1,4,5-trisubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov

Synthesis via Iodoalkynes: A powerful, regiocontrolled synthesis of 1,4,5-trisubstituted-1,2,3-triazoles involves the copper(I)-catalyzed reaction between organic azides and 1-iodoalkynes. nih.govorganic-chemistry.org This method yields 5-iodo-1,4-disubstituted-1,2,3-triazoles, where the iodine atom serves as a versatile handle for subsequent cross-coupling reactions to introduce the benzene core, a strategy that falls under post-synthetic modification. nih.govnih.gov

Synthesis of 1,2,4-Triazole (B32235) Isomers: Different synthetic routes are employed for other triazole isomers. For example, 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives can be synthesized from 1,4-phenylenediamine and N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), followed by reaction with hydrazine (B178648) monohydrate and subsequent cyclization with triethyl orthoesters. acs.org Another reported synthesis of a 1,2,4-triazole system, 1,4-bis(5-methyl-1H-1,2,4-triazol-3-yl)benzene, has also been documented. nih.govresearchgate.net

Functionalization and Derivatization of the 1,4-Di(1H-1,2,3-triazol-5-yl)benzene Core

The versatility of the bis-triazole benzene scaffold is enhanced by the ability to introduce a wide range of functional groups, either by modifying the pre-formed core or by using functionalized starting materials.

Once the central bis-triazole benzene structure is assembled, it can be further functionalized. A key strategy is the direct C–H functionalization of the triazole ring. For example, direct palladium-catalyzed C-5 arylation of 1,4-disubstituted 1,2,3-triazoles allows for the introduction of aryl groups. organic-chemistry.org This approach can be used to build up the bis-triazole structure or add further complexity.

Another powerful technique involves synthesizing the triazole ring with a "handle" for later modification. As mentioned, the use of 1-iodoalkynes in CuAAC reactions yields 5-iodotriazoles. nih.gov This iodine atom can be readily substituted through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the attachment of a diverse range of substituents at the C-5 position. nih.govbeilstein-journals.org

Functional groups on the substituents introduced during the initial synthesis can also be modified. For instance, bistriazole ligands bearing N-Boc protected amines have been deprotected and converted into guanidine (B92328) analogues. beilstein-journals.org Similarly, ester groups on the triazole framework can be converted to the corresponding amides. semanticscholar.org

The broad substrate scope of the CuAAC reaction allows for the incorporation of a vast array of chemical functionalities by simply varying the azide and alkyne starting materials. acs.orguaz.edu.mx This is the most direct method for creating libraries of derivatized 1,4-di(1H-1,2,3-triazol-5-yl)benzene compounds.

Substituents can be introduced on the central benzene ring by starting with a substituted 1,4-diethynylbenzene or 1,4-diazidobenzene. Likewise, substituents are readily placed on the triazole rings by employing functionalized azides (R-N₃) or terminal alkynes (R-C≡CH), which install the 'R' group at the N-1 or C-4 position of the triazole, respectively.

Furthermore, unsymmetrically substituted bis-triazoles can be synthesized through sequential click reactions. This often involves using a starting material with two different, orthogonally protected clickable groups. For example, a reported synthesis of unsymmetrical 4,4'-bi-1,2,3-triazoles begins with 1-trimethylsilyl-1,3-butadiyne. beilstein-journals.orgd-nb.info A first CuAAC reaction is performed with one type of azide, followed by in situ desilylation and a second CuAAC reaction with a different azide to yield the unsymmetrical product. beilstein-journals.orgd-nb.info

Table 2: Examples of Introduced Substituents and Corresponding Starting Materials

| Target Moiety | Substituent Type | Synthetic Approach | Example Starting Materials | Reference |

|---|---|---|---|---|

| Triazole N-1 Position | Benzyl, Substituted Benzyl | CuAAC | 1,4-Diethynylbenzene + Benzyl Azide | nih.gov |

| Triazole C-4 Position | Phenyl, Substituted Phenyl | CuAAC | 1,4-Diazidobenzene + Phenylacetylene | uaz.edu.mx |

| Triazole C-5 Position | Aryl, Alkyl | Post-synthetic cross-coupling | 5-Iodo-1,4-disubstituted triazole + Boronic Acid | nih.govbeilstein-journals.org |

| Central Benzene Ring | Methyl, Halogen, etc. | CuAAC with substituted core | Substituted 1,4-diethynylbenzene + Azide | uaz.edu.mx |

| Unsymmetrical Triazoles | Two different N-1 substituents | Sequential CuAAC | 1-Ethynyl-4-(trimethylsilylethynyl)benzene + two different azides | beilstein-journals.orgd-nb.info |

Reaction Mechanism Analysis in 1,4-Di(1H-1,2,3-triazol-5-yl)benzene Synthesis

The mechanism of the CuAAC reaction, central to the synthesis of these compounds, has been the subject of significant investigation. nih.gov While initially thought to proceed via a mononuclear copper species, a growing body of kinetic, experimental, and computational evidence points to a mechanism involving dinuclear (bimetallic) copper complexes as the kinetically favored and more active catalytic species. acs.orgnih.govrsc.org

The catalytic cycle is generally understood to proceed through the following key stages:

Formation of Copper Acetylide: The reaction initiates with the formation of a copper(I) acetylide from the terminal alkyne. Evidence suggests this rapidly evolves into a more complex π,σ-bis(copper) acetylide, where one copper atom is σ-bonded to the terminal carbon and a second copper atom is π-coordinated to the alkyne bond. nih.gov

Azide Coordination and Cycloaddition: The organic azide then coordinates to the dinuclear copper acetylide complex. acs.org This is followed by the key bond-forming step, a cycloaddition that forms a six-membered copper-containing metallacycle intermediate. organic-chemistry.org

Ring Contraction and Protonolysis: The metallacycle undergoes ring contraction to a more stable triazolyl-copper derivative. organic-chemistry.org The final step is a protonolysis event, where a proton source (often another molecule of the terminal alkyne) cleaves the copper-triazole bond, releasing the 1,4-disubstituted triazole product and regenerating the active catalytic species to close the cycle. nih.gov

DFT (Density Functional Theory) calculations have supported the dinuclear pathway, indicating lower activation energies compared to the mononuclear route for various ligand systems. rsc.org These studies suggest a stepwise process and have helped to isolate and characterize key intermediates, such as the bis(copper) acetylide and the bis(metallated) triazole complex, lending strong support to the bimetallic mechanism. nih.govrsc.org

Structural Characterization and Crystallographic Analysis of 1,4 Di 1h 1,2,3 Triazol 5 Yl Benzene and Its Assemblies

Single Crystal X-ray Diffraction Studies

Elucidation of Molecular Conformations and Dihedral Angles

Detailed single-crystal X-ray diffraction data for 1,4-Di(1H-1,2,3-triazol-5-yl)benzene, which would provide insights into its molecular conformation and the dihedral angles between the benzene (B151609) and triazole rings, is not currently available in the public domain.

Analysis of Crystal Packing and Lattice Architectures

Information regarding the crystal packing and lattice architecture of 1,4-Di(1H-1,2,3-triazol-5-yl)benzene, which is derived from single-crystal X-ray diffraction analysis, has not been reported.

Investigation of Disorder Phenomena within Crystal Structures

There are no available studies investigating potential disorder phenomena within the crystal structure of 1,4-Di(1H-1,2,3-triazol-5-yl)benzene.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Specific ¹H and ¹³C NMR spectroscopic data for the structural confirmation of 1,4-Di(1H-1,2,3-triazol-5-yl)benzene are not detailed in the available literature. While NMR is mentioned in the context of MOFs containing this linker, the data for the free ligand is not provided acs.org.

Infrared (IR) Spectroscopy for Functional Group Identification

While IR spectroscopy is used to characterize materials containing the 1,4-Di(1H-1,2,3-triazol-5-yl)benzene linker, the specific IR spectrum and a detailed assignment of vibrational frequencies for the compound itself are not available acs.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the types of electronic transitions occurring, which are in turn determined by the molecule's structure and bonding.

For a compound like 1,4-Di(1H-1,2,3-triazol-5-yl)benzene, the UV-Vis spectrum is expected to be dominated by π → π* transitions. These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals associated with the conjugated system formed by the central benzene ring and the two 1,2,3-triazole rings.

In related heterocyclic and aromatic systems, distinct absorption bands are observed. For instance, the 1,2,3-triazole ring itself is known to exhibit a π → π* transition in the deep UV region, typically around 205-210 nm. The benzene ring also possesses strong π → π* transitions. When these two systems are conjugated as in 1,4-Di(1H-1,2,3-triazol-5-yl)benzene, the absorption bands are expected to shift to longer wavelengths (a bathochromic or red shift) and may increase in intensity. The electronic communication between the benzene core and the triazole units would lead to a more extended π-system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

A hypothetical UV-Vis absorption data table for this compound, based on the analysis of its constituent parts, would likely show strong absorptions in the UV region.

Hypothetical UV-Vis Absorption Data

| Wavelength (λmax, nm) | Type of Transition | Associated Chromophore |

|---|---|---|

| ~210 | π → π* | 1,2,3-Triazole ring |

This table is illustrative and based on the expected electronic transitions. Precise values require experimental measurement of 1,4-Di(1H-1,2,3-triazol-5-yl)benzene.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature and phase purity of a bulk solid sample. It works by irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is a unique fingerprint of the crystalline structure of the material.

For 1,4-Di(1H-1,2,3-triazol-5-yl)benzene, which is synthesized as a solid powder, PXRD is essential to confirm its identity and crystallinity. A crystalline solid will produce a pattern with sharp, well-defined peaks, whereas an amorphous (non-crystalline) solid will produce a broad, featureless halo. The positions of the diffraction peaks (given as 2θ values) are determined by the size and shape of the unit cell (the basic repeating unit of the crystal), according to Bragg's Law. The intensities of the peaks are related to the arrangement of atoms within the unit cell.

While a specific, published PXRD pattern for the free ligand 1,4-Di(1H-1,2,3-triazol-5-yl)benzene is not available, analysis of related structures, such as isomers and substituted analogs, demonstrates the utility of this technique. For example, the PXRD pattern of a crystalline sample would allow for:

Phase Identification: Comparison of the experimental pattern to a calculated pattern from single-crystal X-ray diffraction data or to a database can confirm the synthesis of the correct compound.

Purity Assessment: The presence of unexpected peaks would indicate crystalline impurities.

Structural Information: Although less detailed than single-crystal diffraction, PXRD can provide information on the unit cell parameters and crystal system.

This compound is frequently used as an organic linker to build larger, more complex structures like Metal-Organic Frameworks (MOFs). In that context, PXRD is indispensable for confirming the formation of the desired MOF structure and for analyzing its stability and phase changes upon guest molecule exchange or temperature changes.

Coordination Chemistry of 1,4 Di 1h 1,2,3 Triazol 5 Yl Benzene As a Ligand

Ligand Design Principles and Coordination Modes of 1,4-Disubstituted-1,2,3-Triazoles

The utility of 1,4-disubstituted-1,2,3-triazoles, the parent class of the title compound, in coordination chemistry stems from their modular synthesis via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often termed a "click" reaction. researchgate.net This reaction allows for the straightforward incorporation of a wide variety of functional groups, enabling the precise tuning of the ligand's steric and electronic properties. nih.gov The 1,2,3-triazole ring itself is a stable, aromatic heterocycle containing three nitrogen atoms, which serve as potential coordination sites. nih.gov These nitrogen atoms can engage in hydrogen bonding and dipole interactions, contributing to the binding affinity and stability of the resulting metal complexes. nih.gov

Monodentate and Bridging Coordination through Triazole Nitrogen Atoms (N2, N3)

The 1,4-disubstituted-1,2,3-triazole unit can coordinate to metal centers in several ways involving its nitrogen atoms. The most common modes are monodentate and bridging coordination. researchgate.netresearchgate.net

Monodentate Coordination: In this mode, the triazole ring binds to a single metal center through one of its nitrogen atoms. Coordination typically occurs through the N3 atom, which is generally considered the most basic and electron-rich nitrogen in the ring. researchgate.netresearchgate.net Ligands that bind in this manner are often referred to as "regular" click ligands. researchgate.netresearchgate.net While less common, coordination can also be induced through the less electron-rich N2 atom, particularly when incorporated into a chelating ligand structure. researchgate.netresearchgate.net

Bridging Coordination: The triazole ring can also act as a bridge, linking two metal centers simultaneously. This is typically achieved through the N2 and N3 atoms, which act as an exo-bidentate linker. researchgate.netresearchgate.net This bridging capability is fundamental to the formation of coordination polymers and metal-organic frameworks, where the triazole units connect metal ions or clusters into extended one-, two-, or three-dimensional networks. scispace.com

| Coordination Mode | Donating Atoms | Description | References |

| Monodentate (Regular) | N3 | The most common mode, where the triazole binds to one metal via the electron-rich N3 atom. | researchgate.net, researchgate.net, researchgate.net |

| Monodentate (Inverse) | N2 | A less common mode where the triazole binds via the N2 atom, often promoted by chelation. | researchgate.net, researchgate.net |

| Bridging | N2 and N3 | The triazole ring links two separate metal centers, facilitating the formation of extended networks. | researchgate.net, researchgate.net |

Exploration of Coordination through Triazole Carbon Atoms (C5) and Mesoionic Carbene Ligands

Beyond the conventional coordination through nitrogen atoms, the 1,2,3-triazole ring offers a more unconventional binding mode through its C5 carbon atom. researchgate.netresearchgate.net This is achieved by transforming the neutral triazole into a 1,2,3-triazol-5-ylidene, a type of N-heterocyclic carbene (NHC) more specifically classified as a mesoionic carbene (MIC). nih.govnih.gov

The synthesis of these MIC ligands begins with the alkylation or arylation of the parent 1,4-disubstituted-1,2,3-triazole, which typically occurs at the N3 position to form a 1,2,3-triazolium salt. nih.gov Subsequent deprotonation of this salt, often using a strong base, generates the highly reactive mesoionic carbene, which is not isolable as a free carbene in most cases but can be trapped by a metal center. nih.govresearchgate.net Metal complexes containing these MIC ligands are frequently synthesized through a transmetalation sequence, for example, from an intermediate silver-MIC complex to other transition metals like iridium, ruthenium, or gold. nih.govacs.org These triazolylidene ligands are recognized for being exceptionally strong sigma-donating ligands, a property that can significantly influence the catalytic activity of their corresponding metal complexes. nih.govrsc.org

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing 1,4-Di(1H-1,2,3-triazol-5-yl)benzene-derived Linkers

The bifunctional and linear nature of 1,4-Di(1H-1,2,3-triazol-5-yl)benzene makes it an excellent candidate as an organic linker for the construction of metal-organic frameworks (MOFs) and coordination polymers. colostate.edu Triazole-based linkers are of particular interest for creating MOFs due to their ability to form strong bonds with metal ions and their high thermal and chemical stability. alfa-chemistry.comnih.gov

Design and Synthesis of CuBDTri and Related MOF Architectures

A notable example of a MOF utilizing a 1,4-Di(1H-1,2,3-triazol-5-yl)benzene-derived linker is the recently developed CuBDTri. colostate.edu The design of this novel material was inspired by CuBTTri, a well-established and water-stable MOF constructed from copper ions and the tritopic linker H₃BTTri (1,3,5-tris(1H-1,2,3-triazol-5-yl)benzene). colostate.edunih.gov

In CuBDTri, the tritopic H₃BTTri linker is replaced by the ditopic H₂BDTri linker (1,4-di(1H-1,2,3-triazol-5-yl)benzene). This strategic substitution of a linker with three connection points for one with two was intended to encourage anisotropic growth. The synthesis of CuBDTri has been accomplished through solvothermal methods, including a three-layer bottom-up approach, yielding a crystalline and porous material that maintains the desirable water stability of its parent structure. colostate.edu

Influence of Ligand Geometry and Synthetic Methodologies on MOF Topology and Morphology

The geometry of the organic linker is a critical factor that dictates the resulting topology and morphology of a MOF. mdpi.com The switch from the trigonal H₃BTTri linker in CuBTTri to the linear H₂BDTri linker in CuBDTri has a profound impact on the final architecture of the material.

While the use of the tritopic linker in CuBTTri leads to the formation of isotropic, octahedral particles, the linear, ditopic nature of the H₂BDTri linker in CuBDTri promotes anisotropic growth. colostate.edu This results in a distinct morphology of two-dimensional nanosheets. This change highlights how rational ligand design can be used to control the dimensionality and shape of MOF particles, moving from 3D-extended frameworks with isotropic particles to 2D-like structures with high aspect ratios. colostate.edu The solvothermal synthesis method is crucial for facilitating the ordered self-assembly of the metal ions and organic linkers into these specific crystalline structures. colostate.edu

| MOF | Linker | Linker Geometry | Resulting Morphology | Reference |

| CuBTTri | H₃BTTri | Tritopic (Trigonal) | Octahedral Particles | colostate.edu |

| CuBDTri | H₂BDTri | Ditopic (Linear) | Nanosheets | colostate.edu |

Catalytic Applications within Triazole-Functionalized MOFs (e.g., Nitric Oxide Generation)

Triazole-functionalized MOFs have shown promise in various catalytic applications, including CO₂ conversion and, notably, the generation of therapeutic gases like nitric oxide (NO). nih.govacs.orgresearchgate.net Nitric oxide is a crucial signaling molecule in the body with potent antithrombotic and antimicrobial effects. nih.gov

The parent MOF, CuBTTri, is capable of catalytically generating NO from endogenous S-nitrosothiols (RSNOs), such as S-nitrosoglutathione (GSNO). nih.gov However, research has shown that this catalytic activity is restricted to the copper sites on the exterior surface of the MOF particles. colostate.edu The newly synthesized CuBDTri nanosheets exhibit greater catalytic activity for NO generation on a per-copper-atom basis when compared with the octahedral CuBTTri particles. colostate.edu This enhanced efficiency is directly attributed to the nanosheet morphology, which possesses a much higher surface-area-to-volume ratio, thereby exposing a larger fraction of the catalytically active copper sites. colostate.edu This research demonstrates the potential for improving the catalytic performance of MOFs for biomedical applications, such as incorporation into medical devices, through the strategic control of particle morphology via ligand design. colostate.edu

Selective Gas Adsorption and Separation in Triazole-based MOFs

Metal-organic frameworks incorporating triazole-based ligands, including derivatives of 1,4-di(1H-1,2,3-triazol-5-yl)benzene, have demonstrated significant promise for selective gas adsorption and separation. The nitrogen-rich pores of these materials can be tailored to exhibit specific interactions with different gas molecules, leading to high selectivity.

One notable example, while not the specific ligand , is a MOF constructed from the related ligand 1,3,5-tris(1H-1,2,3-triazol-5-yl)benzene and iron(II), which shows remarkable selectivity for carbon monoxide (CO). This material is capable of selectively adsorbing CO over other gases like hydrogen (H₂), nitrogen (N₂), and methane (B114726) (CH₄). The framework exhibits a significant CO adsorption capacity even at low pressures, with a readily reversible binding mechanism. This suggests that MOFs based on the 1,4-di(1H-1,2,3-triazol-5-yl)benzene ligand could also be designed to exhibit selective gas uptake, particularly for gases that can interact with the triazole moieties and the chosen metal centers.

The selectivity of these triazole-based MOFs often arises from a combination of factors, including pore size, pore chemistry, and the potential for specific interactions with the metal nodes. For instance, the presence of open metal sites within the framework can lead to strong, selective binding of certain gas molecules.

Table 1: Gas Adsorption Properties of a Representative Triazole-Based MOF

| Gas Adsorbate | Adsorption Capacity (mmol/g) at 100 µbar | Selective Over |

|---|---|---|

| CO | 1.45 | H₂, N₂, CH₄, CO₂ |

Supramolecular Chemistry and Non Covalent Interactions of 1,4 Di 1h 1,2,3 Triazol 5 Yl Benzene

Self-Assembly Processes and Hierarchical Supramolecular Architectures

Gelation Properties and Metallogels based on Triazole Ligands

The molecular architecture of 1,4-di(1H-1,2,3-triazol-5-yl)benzene, featuring both hydrogen bond donors (N-H) and acceptors (triazole nitrogen atoms), positions it as an excellent building block for creating supramolecular gels. These materials are formed through the self-assembly of low-molecular-weight gelators into extensive three-dimensional networks that immobilize solvent molecules. The formation of these networks is driven by a combination of non-covalent interactions, including hydrogen bonding and π-stacking.

The incorporation of metal ions into gels formed by triazole-containing ligands leads to the creation of metallogels, which often possess enhanced stability and stimuli-responsive properties. Research into ligands with multiple 1,2,3-triazole units has shown their capacity to form metallogels with various metal ions, such as silver(I) and nickel(II). researchgate.netacs.org For instance, the coordination of Ag(I) ions with a tritopic 1,2,3-triazole ligand, alongside π-stacking interactions between the aromatic rings, drives the formation of a fibrous network structure characteristic of a metallogel. acs.org These metallogels can exhibit thermoreversibility, transitioning from a gel to a sol state upon heating and reverting to a gel upon cooling.

Similarly, polymers incorporating 2,6-bis(1,2,3-triazol-4-yl)-pyridine (btp) ligands have been used to form self-healing metallo-supramolecular hydrogels through specific coordination with Ni(II) ions. researchgate.net The coordination between the metal ions and the nitrogen atoms of the triazole and pyridine (B92270) moieties serves as the primary cross-linking mechanism, creating a robust yet dynamic gel network.

The gelation capabilities of a related ligand system are summarized in the table below.

| Property | Observation | Driving Forces | Stimuli-Response |

| Metallogel Formation | Forms stable gels with metal ions like Ag(I) and Ni(II). researchgate.netacs.org | Metal-N coordination, π-stacking. acs.org | Exhibits thermal reversibility (gel-sol transition). |

Anion Recognition via Triazole Moieties

The 1,2,3-triazole ring is a significant motif in the field of anion recognition, primarily due to the ability of its C-H bond to act as a hydrogen bond donor. rsc.org This seemingly weak interaction becomes a powerful tool for binding and sensing anions when incorporated into a well-designed receptor molecule. rsc.org The acidity of this C-H proton is enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms, making it a more effective hydrogen bond donor. researchgate.net

Receptors containing 1,4-di(1H-1,2,3-triazol-5-yl)benzene and its derivatives can selectively bind various anions, including halides (like chloride and bromide) and oxoanions (such as dihydrogen phosphate (B84403) and pyrophosphate). rsc.orgnih.gov This binding event can be monitored through various analytical techniques. For example, in ¹H NMR titration experiments, the interaction with an anion causes a significant downfield shift of the triazole C-H proton signal, providing clear evidence of hydrogen bonding. nih.govrsc.org

The design of the receptor molecule plays a crucial role in binding affinity and selectivity. Macrocyclic structures, such as triazolophanes, which pre-organize multiple triazole C-H groups into a defined cavity, show remarkably strong and selective binding for anions like chloride. rsc.org In some cases, the interaction with a specific anion, such as fluoride, can lead to deprotonation of the C-H group, resulting in a distinct colorimetric or fluorescent response, which is useful for sensing applications. rsc.org The combination of C-H···anion hydrogen bonds with other non-covalent interactions, such as N-H···anion hydrogen bonds or halogen bonds, within a single receptor can lead to even greater binding strength and selectivity. nih.govnih.gov

Key aspects of anion recognition by triazole-based systems are detailed in the table below.

| Feature | Description | Anions Recognized | Analytical Methods |

| Binding Interaction | Primarily C-H···anion hydrogen bonding. rsc.org | Halides (Cl⁻, Br⁻), Oxoanions (H₂PO₄⁻, HP₂O₇³⁻), Fluoride (F⁻). rsc.orgnih.govrsc.org | ¹H NMR Spectroscopy, UV-vis Titration, Fluorescence Spectroscopy. nih.govrsc.org |

| Sensing Mechanism | Downfield shift of triazole C-H proton in ¹H NMR; colorimetric or fluorescent changes upon anion binding. nih.govrsc.org | N/A | N/A |

Computational Chemistry and Theoretical Investigations of 1,4 Di 1h 1,2,3 Triazol 5 Yl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of many-body systems. nih.gov It is a key tool for predicting molecular geometries, electronic properties, and reaction mechanisms. For 1,4-Di(1H-1,2,3-triazol-5-yl)benzene, DFT calculations are instrumental in understanding its stability, electronic distribution, and sites susceptible to chemical attack.

Detailed Research Findings: DFT studies on similar triazole-based systems reveal that the geometry of the molecule, including bond lengths and angles, can be optimized to find the most stable conformation. uomphysics.net For 1,4-Di(1H-1,2,3-triazol-5-yl)benzene, calculations would likely show a nearly planar structure, although some torsion between the central benzene (B151609) ring and the two triazole rings is possible. nih.gov

The electronic properties derived from DFT calculations include the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map identifies electron-rich and electron-deficient regions of the molecule. ajchem-a.combhu.ac.in For this compound, the nitrogen atoms of the triazole rings are expected to be the most electron-rich sites, making them favorable for electrophilic attack or coordination with metal ions. ajchem-a.combhu.ac.in

Table 1: Predicted Global Reactivity Descriptors for 1,4-Di(1H-1,2,3-triazol-5-yl)benzene (Illustrative)

| Descriptor | Symbol | Formula | Predicted Significance |

|---|---|---|---|

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. A higher value suggests greater stability. uomphysics.net |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | Represents the molecule's ability to attract electrons. nih.gov |

| Global Softness | S | 1/2η | The reciprocal of hardness; indicates how easily the molecule will undergo a chemical reaction. uomphysics.net |

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.netresearchgate.net By mapping properties onto this unique molecular surface, one can identify the types and relative importance of different non-covalent contacts that stabilize the crystal packing.

Detailed Research Findings: For aromatic and heterocyclic compounds like 1,4-Di(1H-1,2,3-triazol-5-yl)benzene, Hirshfeld analysis typically reveals a variety of important intermolecular contacts. The analysis generates a 2D "fingerprint plot" that summarizes all the interactions. nih.govresearchgate.net The most significant interactions for similar triazole-based structures are H···H, C···H/H···C, and N···H/H···N contacts. nih.govresearchgate.net

H···H Contacts: Given the abundance of hydrogen atoms, these contacts usually account for the largest portion of the Hirshfeld surface, representing van der Waals forces. nih.govresearchgate.net

C···H/H···C Contacts: These are characteristic of C—H···π interactions, where a hydrogen atom interacts with the electron cloud of the benzene or triazole rings. nih.gov

N···H/H···N Contacts: These represent hydrogen bonds, which are strong, directional interactions crucial for the stability of the crystal structure. researchgate.net

Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | 45 - 70% | Represents general, non-specific van der Waals forces. nih.govresearchgate.net |

| C···H / H···C | 10 - 25% | Indicates C-H···π interactions and other van der Waals contacts. researchgate.netnih.gov |

| N···H / H···N | 10 - 20% | Corresponds to classical or weak hydrogen bonding involving triazole nitrogen atoms. researchgate.net |

| C···C | < 5% | Suggests the presence of π-π stacking interactions between aromatic rings. nih.gov |

Frontal Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.compearson.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

Detailed Research Findings: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govuomphysics.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. uomphysics.net For 1,4-Di(1H-1,2,3-triazol-5-yl)benzene, DFT calculations can predict the energies and spatial distributions of these orbitals. researchgate.net The HOMO is expected to be distributed primarily over the π-system of the benzene and triazole rings, while the LUMO would also be located on the aromatic framework. The energy gap can be used to calculate various reactivity descriptors. nih.gov

Table 3: Key Parameters from Frontier Molecular Orbital Analysis (Illustrative)

| Parameter | Symbol | Description | Implication for Reactivity |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. | Higher energy indicates a better electron donor (nucleophile). youtube.com |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates a better electron acceptor (electrophile). youtube.com |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | A smaller gap suggests higher reactivity and polarizability. uomphysics.net |

| Ionization Potential | I | -EHOMO | Energy required to remove an electron. uomphysics.net |

Prediction and Elucidation of Coordination Behavior and Ligand-Metal Interactions

The 1,2,3-triazole ring is an excellent building block for designing ligands in coordination chemistry due to the presence of nitrogen donor atoms. rsc.orgrsc.org 1,4-Di(1H-1,2,3-triazol-5-yl)benzene, with its two triazole units positioned at opposite ends of a rigid benzene spacer, is a classic example of a bridging ligand. Such ligands are capable of linking multiple metal centers to form coordination polymers, metal-organic frameworks (MOFs), or discrete dinuclear complexes. nih.gov

Detailed Research Findings: The nitrogen atoms of the 1,2,3-triazole rings are the primary sites for metal coordination. arabjchem.org The ditopic nature of 1,4-Di(1H-1,2,3-triazol-5-yl)benzene allows it to bind to two different metal ions simultaneously, acting as a "linker" to construct extended supramolecular architectures. The geometry and rigidity of the central benzene ring influence the distance and orientation of the resulting metal centers.

Studies on similar bis(triazole)benzene ligands have shown their ability to form complexes with a variety of transition metals, including copper(I), silver(I), and gold(I). nih.gov The specific coordination mode can vary, but typically involves the N2 or N3 atoms of the triazole ring. The resulting complexes can have interesting properties, such as luminescence or catalytic activity, which are influenced by the ligand-metal interactions. rsc.org Theoretical calculations can help predict the preferred coordination sites and the stability of the resulting metal complexes. arabjchem.org

Conformational Analysis and Molecular Dynamics Simulations of Triazole-Benzene Derivatives

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For 1,4-Di(1H-1,2,3-triazol-5-yl)benzene, the key conformational flexibility arises from the rotation around the single bonds connecting the triazole rings to the central benzene ring.

Molecular Dynamics (MD) simulations are a powerful computational method to study the time-dependent behavior of molecular systems. nih.govresearchgate.net MD simulations can provide insights into the conformational landscape, flexibility, and interactions of triazole-benzene derivatives in different environments, such as in solution or within a protein binding site. nih.govfrontiersin.org

Detailed Research Findings: For 1,4-Di(1H-1,2,3-triazol-5-yl)benzene, conformational analysis would focus on the dihedral angles between the planes of the triazole rings and the benzene ring. While a fully planar conformation might be sterically hindered, the molecule is expected to be relatively rigid. The lowest energy conformers would likely involve a slight twist of the triazole rings relative to the benzene core. nih.gov

Applications of 1,4 Di 1h 1,2,3 Triazol 5 Yl Benzene in Advanced Materials Science

Organic Electronic Materials

The inherent electronic properties and stability of the triazole ring have made its derivatives attractive candidates for use in organic electronic devices. nih.gov Triazoles are five-membered heterocyclic rings containing three nitrogen atoms, which imparts specific electronic characteristics, such as electron-withdrawing capabilities. nih.gov This has led to their investigation in materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Triazole derivatives have been successfully integrated into OLEDs, where they can function as electron-transporting materials, hole-blocking materials, or even as emitters. researchgate.netresearchgate.net For instance, bipyridyl-substituted triazole derivatives (Bpy-TAZs) have been demonstrated as effective electron-transporting materials, improving device performance by lowering the operation voltage while maintaining high quantum efficiency. researchgate.net In other research, donor-acceptor molecules incorporating triazole units have been developed as highly efficient blue light emitters for OLEDs. globethesis.com The nitrogen-rich triazole core is valued for improving intramolecular electron transport and providing thermal and chemical stability to the final device. nih.gov

In the realm of organic photovoltaics, derivatives such as those containing pyridyl triazole have been explored as exciton (B1674681) blocking materials. nii.ac.jp While the broader class of triazole-containing compounds shows significant utility in organic electronics, specific research detailing the performance and role of 1,4-Di(1H-1,2,3-triazol-5-yl)benzene in OLED or OPV devices is not extensively documented in the reviewed literature. However, its structural features suggest potential applicability in these fields, likely as a building block for more complex, functional molecules.

Porous Materials and Adsorption Technologies

A significant application of 1,4-Di(1H-1,2,3-triazol-5-yl)benzene is in the construction of porous materials, particularly Metal-Organic Frameworks (MOFs). These materials are characterized by high surface areas and tunable pore sizes, making them ideal for gas storage, separation, and catalysis.

1,4-Di(1H-1,2,3-triazol-5-yl)benzene, referred to in some literature as H₂BDTri, serves as a linear, ditopic organic linker. nih.govresearchgate.net Its structure is instrumental in synthesizing a novel, water-stable, copper-based MOF named CuBDTri. nih.govnii.ac.jp In this framework, the triazole nitrogen atoms coordinate with copper ions to build a robust, porous network. The use of the H₂BDTri linker was found to promote the anisotropic, two-dimensional growth of the MOF, resulting in the formation of nanosheets. nih.govresearchgate.net This morphology is particularly advantageous as it increases the external surface area and the number of accessible active sites compared to more common octahedral particle shapes. nih.gov The synthesis of CuBDTri nanosheets was achieved using a three-layer, bottom-up method. nih.govmdpi.com

The MOF, CuBDTri, constructed using the 1,4-Di(1H-1,2,3-triazol-5-yl)benzene linker, exhibits notable adsorption properties. The material is crystalline and porous, characteristics confirmed by Brunauer–Emmett–Teller (BET) analysis. nih.govmdpi.com Research indicates that MOFs created with triazolate ligands can demonstrate high thermal and chemical stability, along with interesting gas-adsorption properties. nih.gov One study highlighted that a related MOF system showed a very high isosteric heat of CO₂ adsorption, suggesting strong interactions and potential for selective capture. nii.ac.jp The framework was able to be fully regenerated with no loss of capacity over numerous cycles, indicating its robustness for adsorption technologies. nii.ac.jp

General Triazole-Based Materials in Supercapacitors and Heat Resistance

The chemical stability and high nitrogen content of the triazole heterocycle contribute to the development of materials with high performance under demanding conditions, such as in energy storage and high-temperature applications.

Supercapacitors are energy storage devices that rely on high-performance electrode materials. acs.org Triazole-based materials are emerging as promising candidates for this purpose. For example, polyoxometalate-based compounds modified with bis-triazole derivatives have been shown to be excellent supercapacitor materials. researchgate.net In another study, a three-dimensional nanoplate architecture used in a supercapacitor delivered a high energy density of 106.3 μWh cm⁻² and could maintain performance over 6000 charge-discharge cycles. researchgate.net

Regarding thermal properties, the aromaticity and strong covalent bonds within the triazole ring system contribute to high thermal stability. nih.gov Fused triazole-triazine energetic materials have been synthesized that exhibit excellent thermal stability with decomposition temperatures reaching 300.3 °C. nih.gov Similarly, pyrazole-1,2,4-triazole explosives have achieved decomposition temperatures as high as 336 °C. nih.gov Polymers that incorporate 1,2,3-triazole units in their backbone are also noted as promising functional polymers with high thermal resistance. rsc.org

| Property | Material System | Finding | Source |

| Supercapacitor Performance | Polyoxometalate-bis-triazole compounds | Modified glassy carbon electrodes showed excellent properties for supercapacitor materials. | researchgate.net |

| Energy Density | 3D Nanoplate architecture | Delivered an energy density of 106.3 μWh cm⁻² at a power density of 657 μW cm⁻². | researchgate.net |

| Heat Resistance | Fused triazole-triazine (TFX) | Exhibited a peak decomposition temperature of 300.3 °C. | nih.gov |

| Heat Resistance | Pyrazole-1,2,4-triazole compound | Showed an excellent thermal decomposition temperature of 336 °C. | nih.gov |

Ligands in Homogeneous and Heterogeneous Catalytic Systems

The ability of the triazole groups in 1,4-Di(1H-1,2,3-triazol-5-yl)benzene to coordinate with metal ions makes it a highly effective ligand in catalysis. Its most prominent use is in the heterogeneous catalytic system of the CuBDTri MOF. nih.govmdpi.com

This MOF has been specifically investigated as a catalyst for the generation of nitric oxide (NO) from the endogenous donor S-nitrosoglutathione (GSNO). nih.govresearchgate.net This reaction is biomedically relevant for applications such as inducing vasodilation and providing antimicrobial activity on medical device surfaces. researchgate.netnii.ac.jp

Research has shown that the CuBDTri MOF, synthesized with the 1,4-Di(1H-1,2,3-triazol-5-yl)benzene linker, exhibits superior catalytic activity compared to related MOFs like CuBTTri. nih.govresearchgate.netmdpi.com The enhanced performance is attributed to the nanosheet morphology of CuBDTri, which exposes a greater proportion of catalytically active copper sites on the particle's exterior surface. nih.gov In many MOF systems, substrate diffusion into the narrow pores is limited, restricting catalysis to the external surface. researchgate.net By designing a material with a higher external surface area-to-volume ratio, the catalytic efficiency is significantly improved. nih.gov

| Catalyst | Ligand | Morphology | Key Catalytic Finding | Source |

| CuBDTri | 1,4-Di(1H-1,2,3-triazol-5-yl)benzene (H₂BDTri) | Nanosheets | More catalytically active for NO generation from GSNO on a per-total-Cu-atom basis than CuBTTri. | nih.govresearchgate.netmdpi.com |

| CuBTTri | 1,3,5-tris(1H-1,2,3-triazol-5-yl)benzene (H₃BTTri) | Octahedra | Catalysis is confined to the exterior surface metal sites (~1.3% of total Cu). | nih.gov |

This work demonstrates how the rational design of the organic linker, 1,4-Di(1H-1,2,3-triazol-5-yl)benzene, directly influences the morphology and, consequently, the catalytic performance of the resulting MOF. researchgate.net

Lack of Specific Research Data on the Corrosion Inhibition Properties of 1,4-Di(1H-1,2,3-triazol-5-yl)benzene

Despite a comprehensive search of scientific literature and chemical databases, no specific experimental data on the corrosion inhibition properties of the chemical compound 1,4-Di(1H-1,2,3-triazol-5-yl)benzene could be located. Consequently, the generation of an article with detailed research findings and data tables, as per the user's request, is not possible at this time.

While the broader class of 1,2,3-triazole derivatives has been a subject of significant interest in the field of corrosion science, with many compounds demonstrating excellent inhibitory effects on various metal surfaces, specific studies detailing the performance of 1,4-Di(1H-1,2,3-triazol-5-yl)benzene in this application are not publicly available. Research in this area often focuses on the synthesis and evaluation of a wide array of substituted triazoles, and it appears that this particular compound has not been a specific focus of published corrosion inhibition studies.

General information on related compounds, such as 1,4-disubstituted 1,2,3-triazoles, suggests that the presence of the triazole rings, with their nitrogen heteroatoms and π-electrons, is crucial for their ability to adsorb onto metal surfaces and form a protective barrier against corrosive agents. nih.govmdpi.com The mechanism of inhibition for these types of compounds typically involves the formation of a coordinate bond between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the metal. mdpi.com However, without specific experimental data for 1,4-Di(1H-1,2,3-triazol-5-yl)benzene, any discussion of its specific corrosion inhibition efficiency, performance on different metals, or adsorption characteristics would be purely speculative.

Therefore, to maintain scientific accuracy and adhere to the strict constraints of the user's request, no article can be generated.

Future Directions and Emerging Research Avenues for 1,4 Di 1h 1,2,3 Triazol 5 Yl Benzene

Development of Novel Derivatized Ligands with Tunable Electronic and Steric Properties

A primary avenue of future research lies in the strategic chemical modification of the 1,4-di(1H-1,2,3-triazol-5-yl)benzene (H2BDTri) ligand itself. The development of derivatives is a crucial step toward fine-tuning the properties of the resulting materials for specific applications. The very creation of the CuBDTri MOF, which utilizes the H2BDTri ligand, was the result of modifying a different parent ligand, 1,3,5-tris(1H-1,2,3-triazol-5-yl)benzene (H3BTTri), to promote two-dimensional growth and form nanosheets. digitellinc.com This success underscores the principle that both the synthetic method and the ligand's design are major factors that dictate the final morphology and properties of the MOF particle. digitellinc.com

Future work will focus on introducing various functional groups onto the central benzene (B151609) ring of the H2BDTri ligand. By incorporating electron-donating or electron-withdrawing groups, researchers can systematically alter the electronic properties of the ligand. This, in turn, influences the metal-ligand coordination environment and the electronic characteristics of the final MOF, which is critical for applications in catalysis and electronics. Similarly, attaching bulky or sterically hindering groups can control the porosity and topology of the resulting framework, allowing for the creation of materials with highly selective guest uptake or specific catalytic pocket geometries.

Exploration of New Metal-Organic Framework Topologies and Multifunctional Frameworks

The use of 1,4-di(1H-1,2,3-triazol-5-yl)benzene has already led to the synthesis of a novel MOF, CuBDTri, which exhibits a distinct nanosheet morphology. colostate.eduacs.org This is a significant departure from the octahedral particles formed by the related CuBTTri MOF. digitellinc.com The development of these MOF nanosheets (MOFNs) is promising for heterogeneous catalysis, as it increases the proportion of active metal sites on the particle's exterior surface, making them more accessible to substrates. acs.orgbohrium.com

Future research will continue to explore the synthesis of new MOF topologies using this linker with different metal ions. The goal is to create a family of materials with diverse and predictable structures. A key objective is the development of multifunctional frameworks. The newly synthesized CuBDTri is already known to be crystalline, porous, water-stable, and catalytically active for the conversion of S-nitrosoglutathione (GSNO) to nitric oxide (NO). colostate.edubohrium.com This water stability is a critical feature, especially for potential use in medical devices where it could reduce the risk of copper toxicity. digitellinc.com Upcoming studies will aim to fully determine the structure of these new materials and thoroughly investigate their catalytic activities, with the ultimate goal of improving copper catalysis in aqueous environments for biomedical applications. colostate.edu

| Property | CuBDTri (with 1,4-di(1H-1,2,3-triazol-5-yl)benzene) | CuBTTri (with 1,3,5-tris(1H-1,2,3-triazol-5-yl)benzene) | Reference |

|---|---|---|---|

| Morphology | Nanosheets (40-600 nm length, ~43 nm thick) | Octahedra | digitellinc.comcolostate.edu |

| Water Stability | Stable | Stable | digitellinc.comcolostate.edu |

| Catalytic Activity (NO generation) | More active on a per-total-Cu-atom basis | Less active on a per-total-Cu-atom basis | digitellinc.combohrium.com |

| Key Advantage | Increased external surface area and accessible metal sites | Established water-stable framework | digitellinc.com |

Advanced Computational Modeling for Predictive Structure-Property Relationships and Material Design

To accelerate the discovery and optimization of materials based on 1,4-di(1H-1,2,3-triazol-5-yl)benzene, advanced computational modeling is an indispensable future direction. While experimental techniques like high-resolution powder X-ray diffraction (pXRD) and electron diffraction are planned to determine the precise structure of novel materials like CuBDTri, computational methods can guide and interpret these findings. colostate.edu

Techniques such as Density Functional Theory (DFT) and classical molecular dynamics are powerful tools for this purpose. acs.org DFT calculations can unravel how different molecules interact with MOF structures, predicting outcomes like fluorescent behavior. acs.org For materials derived from 1,4-di(1H-1,2,3-triazol-5-yl)benzene, modeling will be used to establish clear structure-property relationships. By simulating how changes in the ligand or metal center affect pore size, electronic band structure, and guest-host interactions, researchers can predict the performance of a material before its synthesis. This predictive capability significantly streamlines the design process for new MOFs intended for targeted applications in gas separation, sensing, and catalysis. The use of computational tools for designing MOF-based mixed-matrix membranes is already an established field, indicating the potential for these methods. acs.org

Integration of 1,4-Di(1H-1,2,3-triazol-5-yl)benzene into Hybrid Material Systems

A significant frontier for 1,4-di(1H-1,2,3-triazol-5-yl)benzene-based materials is their incorporation into larger, functional hybrid systems. This involves embedding MOF particles into other materials, such as polymer matrices, to create composites with enhanced or combined functionalities. acs.org These materials are often referred to as mixed-matrix membranes (MMMs). acs.org

Research has already demonstrated the successful embedding of two different MOFs into a medical-grade polyurethane (PU) matrix to create a composite that combines two distinct nitric oxide delivery mechanisms. acs.org This approach could be highly valuable for creating advanced medical device coatings that offer an initial burst of NO to kill surface bacteria, followed by sustained, long-term production to prevent further colonization and fouling. acs.org Future work will undoubtedly explore the integration of CuBDTri and other MOFs derived from 1,4-di(1H-1,2,3-triazol-5-yl)benzene into such polymer composites. Advanced imaging techniques, like cryogenic focused ion beam scanning electron microscopy (Cryo-FIB-SEM), will be crucial for studying the interface between the MOF particles and the polymer matrix, which is essential for understanding and optimizing the performance of these hybrid materials. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Di(1H-1,2,3-triazol-5-yl)benzene, and how can reaction efficiency be quantified?

- Methodological Answer : The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method. Key steps include:

- Reacting terminal alkynes with azides under Cu(I) catalysis (e.g., CuBr or CuSO₄/sodium ascorbate) .

- Purification via column chromatography or recrystallization.

- Critical Parameters : Monitor regioselectivity (1,4-substitution) using NMR and optimize catalyst loading (0.1–1 mol%) to minimize side products. Yields >95% are achievable under inert conditions .

Q. How can crystallinity and structural integrity be validated for this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Key considerations:

- Data collection at low temperature (e.g., 100 K) to reduce thermal motion artifacts.

- Validate hydrogen bonding and π-π stacking interactions via SHELXL’s HKLF 4 and L.S. commands for precision .

- Compare experimental bond lengths/angles with DFT-optimized structures to confirm geometry .

Advanced Research Questions

Q. How can 1,4-Di(1H-1,2,3-triazol-5-yl)benzene be integrated into metal-organic frameworks (MOFs) for gas adsorption studies?

- Methodological Answer : Design MOFs using solvothermal synthesis:

- Combine the ligand with metal nodes (e.g., Cu²⁺ or Zn²⁺) in DMF/water at 80–120°C for 24–72 hours .

- Characterize porosity via Brunauer-Emmett-Teller (BET) analysis. Example

| MOF Composition | Surface Area (m²/g) | CO₂ Uptake (mmol/g, 1 bar) |

|---|---|---|

| CuBTTri-based | 1200–1500 | 4.2–5.8 |

| Zn-MOF variant | 800–1000 | 3.1–4.0 |

Q. How to resolve discrepancies in catalytic activity data for triazolylbenzene-based MOFs?

- Methodological Answer : Discrepancies often arise from variations in MOF crystallinity or activation protocols. Steps:

- Control Experiments : Compare MOFs synthesized under identical conditions but activated via solvent exchange (e.g., methanol for 48 hours) vs. supercritical CO₂ drying .

- Surface Analysis : Use XPS to detect residual solvent or unreacted ligands that may block active sites.

- Kinetic Profiling : Perform time-resolved NO release assays (for biomedical MOFs) or CO₂ adsorption isotherms at multiple temperatures to identify diffusion limitations .

Q. What strategies mitigate competing side reactions during functionalization of 1,4-Di(1H-1,2,3-triazol-5-yl)benzene?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive triazole N-H sites with tert-butoxycarbonyl (Boc) groups before introducing substituents .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and reduce nucleophilic side reactions.

- Real-Time Monitoring : Employ LC-MS or in-situ IR spectroscopy to detect byproducts early .

Data Contradiction Analysis

Q. Why do reported BET surface areas for triazolylbenzene MOFs vary significantly across studies?

- Root Causes :

- Activation Protocols : Incomplete solvent removal (e.g., residual DMF) reduces accessible pore volume .

- Particle Size Effects : Smaller MOF crystallites (<100 nm) may aggregate, skewing surface area measurements .

Research Applications

Q. How can this compound enhance nitric oxide (NO) release in biomedical polymers?

- Methodological Answer : Incorporate 1,4-Di(1H-1,2,3-triazol-5-yl)benzene into polyurethane composites:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.